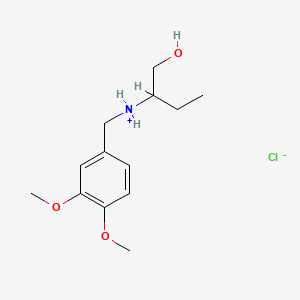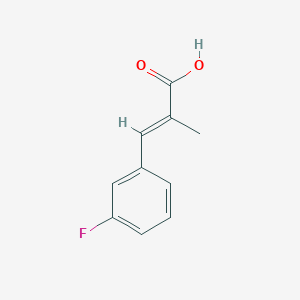
3-(3-fluorophenyl)-2-methyl-2-Propenoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluorophenyl)-2-methyl-2-Propenoicacid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-2-methyl-2-Propenoicacid typically involves the reaction of 3-fluorobenzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization and distillation to obtain high-purity product.
化学反応の分析
Types of Reactions
3-(3-fluorophenyl)-2-methyl-2-Propenoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(3-fluorophenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(3-fluorophenyl)-2-methylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-fluorophenyl)-2-methyl-2-Propenoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(3-fluorophenyl)-2-methyl-2-Propenoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 3-fluorophenylacetic acid
- 3-fluorophenylboronic acid
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
3-(3-fluorophenyl)-2-methyl-2-Propenoicacid is unique due to its specific structural features, such as the presence of both a fluorine atom and a propenoic acid moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC名 |
(E)-3-(3-fluorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ |
InChIキー |
XHQBMLNHIBPVJI-FNORWQNLSA-N |
異性体SMILES |
C/C(=C\C1=CC(=CC=C1)F)/C(=O)O |
正規SMILES |
CC(=CC1=CC(=CC=C1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


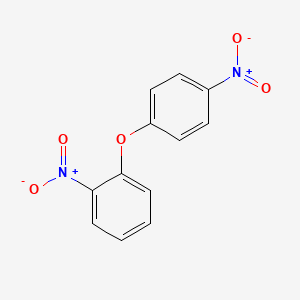
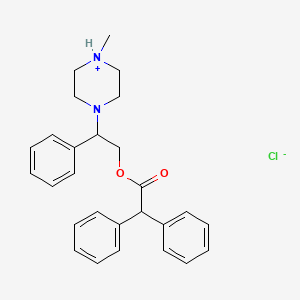
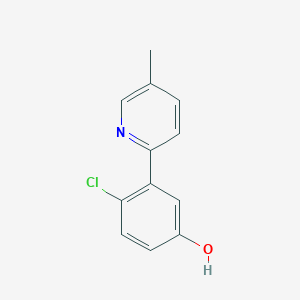
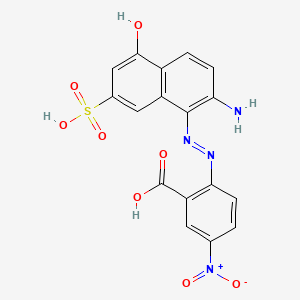

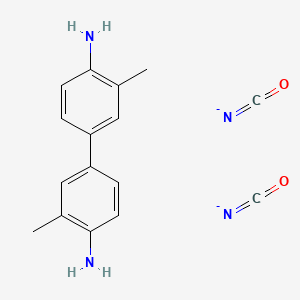
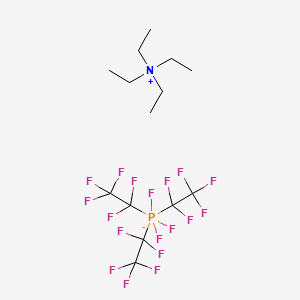
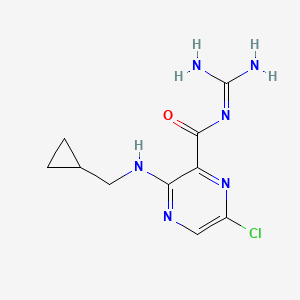
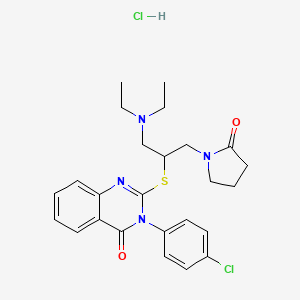
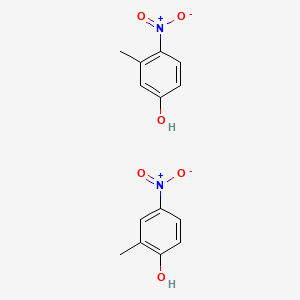
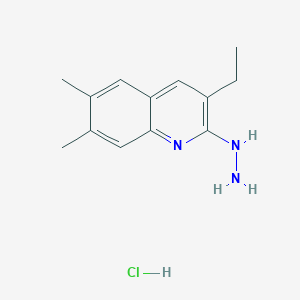
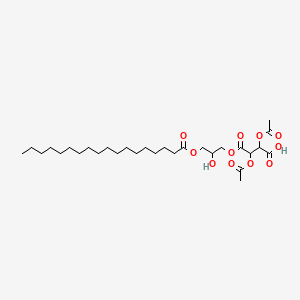
![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
